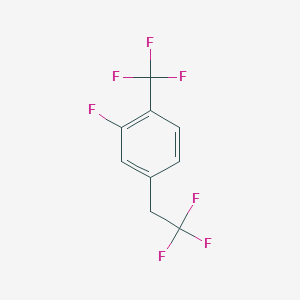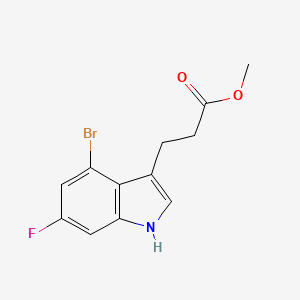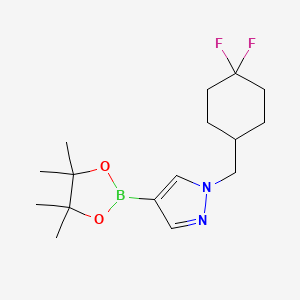
1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound featuring a pyrazole ring substituted with a difluorocyclohexylmethyl group and a dioxaborolane moiety
準備方法
The synthesis of 1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the difluorocyclohexylmethyl group: This step involves the alkylation of the pyrazole ring using a suitable difluorocyclohexylmethyl halide under basic conditions.
Attachment of the dioxaborolane moiety: This is often done through a Suzuki-Miyaura coupling reaction, where the pyrazole derivative is reacted with a boronic ester in the presence of a palladium catalyst.
Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: The pyrazole ring and the boronic ester moiety can participate in substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution, depending on the conditions and reagents used.
Common reagents include palladium catalysts for coupling reactions, strong bases for deprotonation steps, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.
科学的研究の応用
1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: The compound may serve as a probe or ligand in biochemical assays, helping to study enzyme functions or receptor interactions.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or other industrial products.
作用機序
The mechanism by which 1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological system being studied.
類似化合物との比較
Similar compounds to 1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole include other pyrazole derivatives and boronic esters. These compounds may share some chemical properties but differ in their specific substituents and resulting reactivity. The uniqueness of this compound lies in its combination of a difluorocyclohexylmethyl group and a dioxaborolane moiety, which imparts distinct chemical and physical properties.
Some similar compounds include:
- 1-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-((4,4-Difluorocyclohexyl)methyl)-4-(phenyl)-1H-pyrazole
- 1-(Methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
特性
分子式 |
C16H25BF2N2O2 |
|---|---|
分子量 |
326.2 g/mol |
IUPAC名 |
1-[(4,4-difluorocyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C16H25BF2N2O2/c1-14(2)15(3,4)23-17(22-14)13-9-20-21(11-13)10-12-5-7-16(18,19)8-6-12/h9,11-12H,5-8,10H2,1-4H3 |
InChIキー |
JSAKWAMOUIEGMD-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCC(CC3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


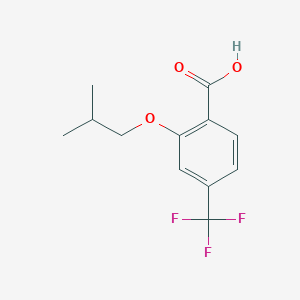
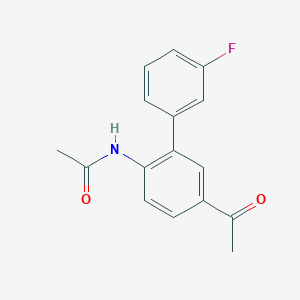
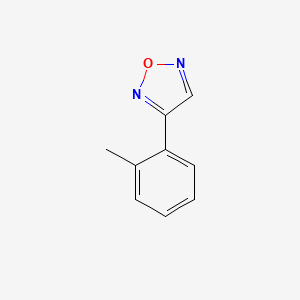
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)

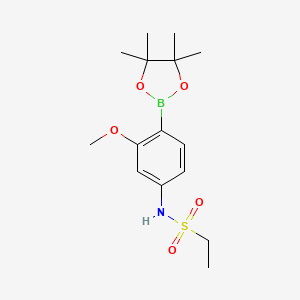
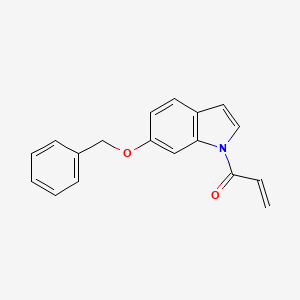
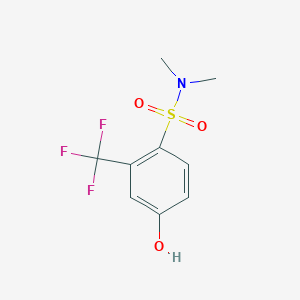
![[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726139.png)
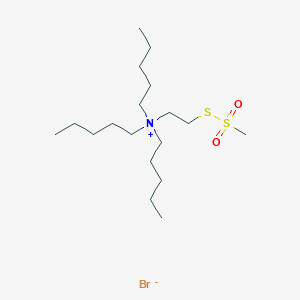
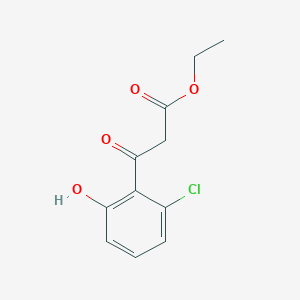
![4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13726163.png)
